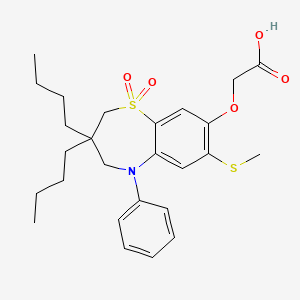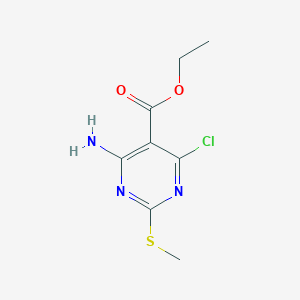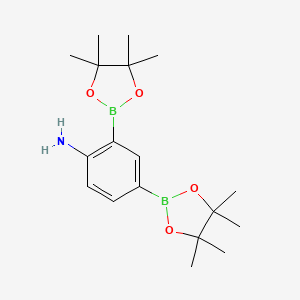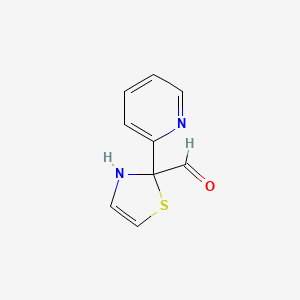
2-pyridinyl-2-thiazolylMethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinyl-2-thiazolylMethanone is a heterocyclic compound that features both pyridine and thiazole rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-pyridinyl-2-thiazolylMethanone typically involves the cyclization of 2-aminopyridine with α-haloketones. One common method is the reaction of 2-aminopyridine with α-bromoacetophenone under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pyridinyl-2-thiazolylMethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives.
Applications De Recherche Scientifique
2-Pyridinyl-2-thiazolylMethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development
Medicine: Potential use in the development of new therapeutic agents due to its biological activities.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-pyridinyl-2-thiazolylMethanone involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .
Comparaison Avec Des Composés Similaires
2-Pyridinyl-2-thiazolylMethanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
2-Pyridinyl-2-thiazolylEthane: Similar structure but with an ethyl group instead of a carbonyl group.
2-Pyridinyl-2-thiazolylAcetate: Similar structure but with an acetate group instead of a carbonyl group
Uniqueness: 2-Pyridinyl-2-thiazolylMethanone is unique due to its specific combination of pyridine and thiazole rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C9H8N2OS |
|---|---|
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
2-pyridin-2-yl-3H-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2OS/c12-7-9(11-5-6-13-9)8-3-1-2-4-10-8/h1-7,11H |
Clé InChI |
DCLROMADWDZHSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2(NC=CS2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


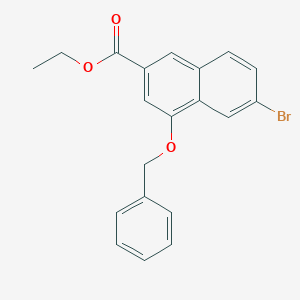
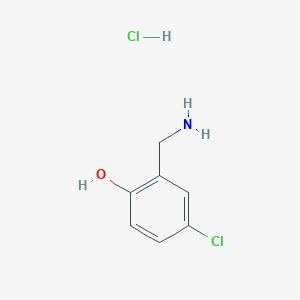
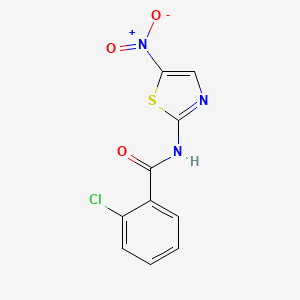
![5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid](/img/structure/B13931132.png)
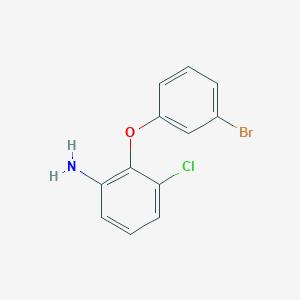
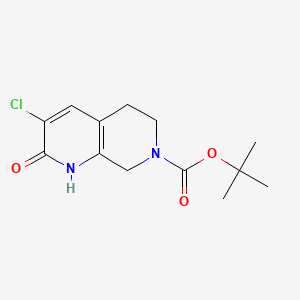
![2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13931137.png)

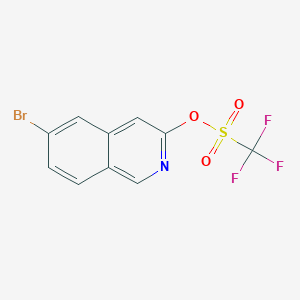

![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13931151.png)
